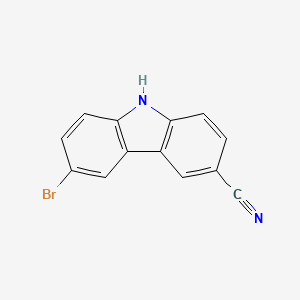

6-bromo-9H-carbazole-3-carbonitrile

Description

6-Bromo-9H-carbazole-3-carbonitrile is a carbazole derivative featuring a bromine atom at the 6-position and a cyano group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions for constructing advanced materials and pharmaceuticals. Its electron-withdrawing cyano group enhances electrophilic substitution reactivity, while the bromine atom acts as a leaving group in metal-catalyzed couplings. Applications span optoelectronics, pharmaceuticals, and materials science due to its tunable electronic properties and structural stability .

Properties

Molecular Formula |

C13H7BrN2 |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

6-bromo-9H-carbazole-3-carbonitrile |

InChI |

InChI=1S/C13H7BrN2/c14-9-2-4-13-11(6-9)10-5-8(7-15)1-3-12(10)16-13/h1-6,16H |

InChI Key |

HMQIIBREAMJYCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C3=C(N2)C=CC(=C3)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Properties

Key Observations:

- Electron-Withdrawing Groups (EWGs): The cyano group in 6-bromo-9H-carbazole-3-carbonitrile offers stronger electron withdrawal than nitro (NO2) or bromine, enhancing charge transport in optoelectronic materials .

- Steric Effects: Bulky substituents (e.g., diphenylamino, octyl) improve solubility but may reduce coupling efficiency compared to smaller groups like methyl or cyano .

- Synthetic Flexibility: Bromine at C6 enables Suzuki, Ullmann, or Buchwald-Hartwig couplings, while cyano at C3 directs electrophilic substitution to specific positions .

Preparation Methods

Synthesis of 3,6-Dibromo-9H-Carbazole

3,6-Dibromo-9H-carbazole serves as the critical precursor. Its preparation entails dibromination of 9H-carbazole using bromine (Br₂) or N-bromosuccinimide (NBS). While NBS in tetrahydrofuran (THF) selectively brominates at position 3 under mild conditions, achieving the 3,6-dibromo derivative requires harsher methods:

-

Br₂ in acetic acid : Dissolving 9H-carbazole in glacial acetic acid and treating with 2.2 equivalents of Br₂ at 80°C for 12 hours yields 3,6-dibromo-9H-carbazole (∼65% yield).

-

NBS in dimethyl sulfoxide (DMSO) : Using excess NBS (2.5 equiv) in DMSO at 100°C for 24 hours provides the dibromo product (∼58% yield).

Regioselectivity arises from carbazole’s electronic structure, where positions 3 and 6 are most reactive due to para- and ortho-directing effects of the nitrogen atom.

Cyanation at Position 3

The dibromo intermediate undergoes selective cyanation at position 3 using CuCN in DMF:

Procedure :

-

Combine 3,6-dibromo-9H-carbazole (1 equiv) and CuCN (1.2 equiv) in anhydrous DMF.

-

Reflux under nitrogen at 140°C for 20 hours.

-

Quench with cold water, filter inorganic salts, and extract with dichloromethane.

-

Purify via silica gel chromatography (petroleum ether/dichloromethane, 1:3).

Key Data :

-

Characterization:

The reaction’s regioselectivity stems from the greater electrophilicity of the 3-position bromine, attributed to resonance stabilization of the transition state by the adjacent nitrogen lone pair.

Sequential Bromination-Cyanation of 9H-Carbazole

An alternative approach involves introducing bromine and cyano groups sequentially, circumventing the need for dibromo intermediates.

Cyanation Followed by Bromination

This route first installs the cyano group at position 3, followed by bromination at position 6:

-

Cyanation :

-

Bromination :

Limitations : The electron-withdrawing cyano group deactivates the ring, necessitating elevated temperatures and prolonged reaction times.

Bromination Followed by Cyanation

A more efficient sequence involves initial bromination at position 6, followed by cyanation at position 3:

-

Bromination :

-

Cyanation :

Advantages : Higher yields due to the activating effect of bromine at position 6, which enhances electrophilic substitution at position 3.

Comparative Analysis of Synthetic Methods

*Theoretical yield based on analogous reactions.

Key Observations :

-

CuCN-mediated SNAr offers the highest reliability but requires dibromo precursors.

-

Sequential bromination-cyanation balances accessibility and efficiency.

-

Photostimulated methods reduce thermal degradation risks but need further optimization.

Challenges and Optimization Strategies

Regioselectivity Control

Solvent Effects

Q & A

Basic: What are the common synthetic routes for 6-bromo-9H-carbazole-3-carbonitrile?

The synthesis typically involves bromination and substitution reactions. For example, carbazole derivatives can be brominated using N-bromosuccinimide (NBS) under controlled conditions to introduce bromine at specific positions . Alternatively, alkylation with brominated reagents like 1,4-dibromobutane in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst has been reported for analogous carbazole derivatives . Key steps include refluxing in toluene or acetone, followed by recrystallization (e.g., ethanol or ethyl acetate) for purification.

Basic: How is the purity and structure of 6-bromo-9H-carbazole-3-carbonitrile validated in research settings?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR Spectroscopy : H and C NMR identify substituent positions and electronic environments .

- X-ray Diffraction : Single-crystal X-ray studies (e.g., using SHELXL software) provide bond lengths, angles, and crystal packing details .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Basic: What purification techniques are recommended for carbazole derivatives like 6-bromo-9H-carbazole-3-carbonitrile?

- Recrystallization : Ethanol or ethyl acetate are common solvents for isolating high-purity crystals .

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane separates intermediates .

- Vacuum Distillation : Removes unreacted brominated reagents .

Advanced: How can researchers optimize synthetic yields for brominated carbazole derivatives?

Yield optimization requires balancing reaction parameters:

- Catalyst Selection : TBAB enhances alkylation efficiency by facilitating phase transfer .

- Temperature Control : Reactions at 45–60°C minimize side products (e.g., di-substituted byproducts) .

- Stoichiometry : Excess brominating agents (e.g., 1,4-dibromobutane) drive reactions to completion but require post-reaction removal . Contradictory yields (e.g., 53% vs. 89.5% in similar syntheses) suggest solvent choice and reaction time are critical variables .

Advanced: What computational methods predict the electronic properties of 6-bromo-9H-carbazole-3-carbonitrile?

Density-functional theory (DFT) using functionals like B3LYP calculates:

- HOMO-LUMO Gaps : To assess redox activity and charge-transfer potential .

- Electrostatic Potential Maps : Identify reactive sites for further functionalization .

Software packages like Gaussian or ORCA are commonly used, with basis sets (e.g., 6-31G*) tailored for halogenated aromatics .

Advanced: How can structure-activity relationships (SARs) guide the design of bioactive carbazole derivatives?

- Substituent Effects : The bromine atom at position 6 enhances electrophilicity, potentially improving binding to biological targets like STAT proteins .

- Nitrile Functionality : The 3-carbonitrile group increases polarity, influencing solubility and pharmacokinetics .

- Comparative Assays : Test derivatives against in vitro models (e.g., antitumor activity screens) to correlate substituents with bioactivity .

Advanced: How should researchers resolve contradictions in spectroscopic or crystallographic data?

- Multi-Method Validation : Cross-validate NMR/X-ray data with FTIR and HRMS to address discrepancies in substituent assignment .

- Refinement Software : Use SHELXL for crystallographic refinement to reduce R factors (<0.05) and improve model accuracy .

- Iterative Synthesis : Reproduce reactions under varying conditions to isolate confounding factors (e.g., solvent polarity, temperature) .

Advanced: What catalytic systems are effective for cross-coupling reactions involving 6-bromo-9H-carbazole-3-carbonitrile?

- Palladium Catalysts : Pd(PPh) enables Suzuki-Miyaura couplings with aryl boronic acids, critical for introducing diverse substituents .

- Optimized Conditions : Use NaCO as a base in 1,4-dioxane/water mixtures under argon to suppress dehalogenation side reactions .

- Microwave Assistance : Reduces reaction times (e.g., from 48 h to 2–4 h) while maintaining yields >70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.